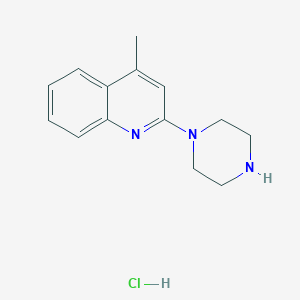

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

描述

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS No. 5834-36-6) is a quinoline-based compound with a piperazine substituent at the 2-position and a methyl group at the 4-position. Its molecular formula is C₁₄H₁₇ClN₄, and it serves as a key building block in pharmaceutical research, particularly in the development of receptor antagonists and enzyme inhibitors .

属性

IUPAC Name |

4-methyl-2-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXLPXKEJXXJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution on 2-Chloroquinoline Derivatives

One widely used method involves nucleophilic substitution of 2-chloroquinoline derivatives with piperazine:

2-chloroquinoline + piperazine → 2-(piperazin-1-yl)quinoline

This reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~110°C) under nitrogen atmosphere, with reaction times ranging from 2 to 12 hours. Post-reaction, the crude product is purified via extraction and chromatography.

- Reaction of 2-chloroquinoline-6-carbonitrile with piperazine in DMF at 130°C for 4 hours yields a 76% product, which can be further converted to the hydrochloride salt.

Cyclization of Quinoline Precursors

Another approach involves the cyclization of malonate derivatives or related intermediates:

- Starting from 6,7-dimethoxy-4-hydroxyquinoline derivatives, cyclization with ethyl 2-cyano-3-ethoxyacrylate under high temperature (around 260°C) produces quinoline cores with functional groups suitable for further modification.

- Subsequent halogenation (e.g., with POCl₃) introduces reactive sites for nucleophilic substitution.

- Cyclization of malonate intermediates yields quinoline derivatives with high efficiency (~94%), which can be halogenated and then reacted with piperazine derivatives.

Multi-step Synthesis via Intermediate Derivatives

This method involves the synthesis of intermediate quinoline compounds bearing formyl, hydroxyl, or halogen groups, which are then reacted with piperazine derivatives:

- For example, the reaction of 2-chloroquinoline-3-carbaldehyde with tert-butyl piperazine-1-carboxylate under reflux conditions produces a protected intermediate.

- Deprotection and subsequent salt formation with hydrochloric acid furnish the target hydrochloride.

- The synthesis of tert-butyl-protected intermediates followed by deprotection yields the free amine, which is then converted to the hydrochloride salt.

Specific Preparation Data and Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloroquinoline + piperazine in DMF at 130°C | 76% | Purification via chromatography |

| Cyclization | Malonate derivatives + ethyl 2-cyano-3-ethoxyacrylate | 94% | High temperature (~260°C) with Dowtherm A |

| Intermediate formation | 2-chloroquinoline-3-carbaldehyde + tert-butyl piperazine-1-carboxylate | Not specified | Reflux in DMF, deprotection steps follow |

| Salt formation | Reaction of free amine with HCl | Quantitative | Acidic conditions to form hydrochloride |

Final Salt Formation

The last step involves converting the free base to its hydrochloride salt, which is achieved by treating the free amine with concentrated hydrochloric acid in an appropriate solvent (methanol, ethanol, or ethyl acetate). The product is then isolated via filtration, washing, and drying under vacuum.

Research Findings and Observations

- Reaction efficiency varies depending on the precursor and conditions, with yields typically ranging from 55% to over 90%.

- Purification techniques such as chromatography, recrystallization, and extraction are crucial for obtaining high-purity products.

- Reaction conditions such as temperature, solvent choice, and reaction time significantly influence the yield and purity.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloroquinoline | Piperazine | DMF, 130°C, 4-12 h | 76% | Purification by chromatography |

| Cyclization | Malonate derivative | Ethyl 2-cyano-3-ethoxyacrylate | 260°C, Dowtherm A | 94% | High yield, high temperature |

| Multi-step | 2-chloroquinoline-3-carbaldehyde | tert-Butyl piperazine-1-carboxylate | Reflux in DMF | Not specified | Deprotection yields free amine |

| Salt formation | Free amine + HCl | Hydrochloric acid | Room temperature | Quantitative | Final hydrochloride salt |

化学反应分析

Types of Reactions

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted piperazine derivatives

科学研究应用

Scientific Research Applications

4-MPIQ has several key applications across various scientific domains:

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that 4-MPIQ exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for therapeutic use in treating infections .

- Anticancer Properties: Studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. A notable study showed a dose-dependent decrease in cell viability across different exposure durations .

Biological Probes

- The compound is being investigated for its ability to interact with various biomolecules, which could lead to new insights in biological research and drug discovery .

Chemical Synthesis

- Building Block for Complex Molecules: 4-MPIQ serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities .

Case Study 1: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of 4-MPIQ on various cancer cell lines over exposure periods of 24, 48, and 72 hours. Results confirmed its potential as an anticancer agent due to significant dose-dependent reductions in cell viability.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of 4-MPIQ against clinical isolates. The results indicated effective inhibition of bacterial growth at low concentrations, supporting its therapeutic applications against infections.

作用机制

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Structural and Functional Analogues

4-(Piperazin-1-yl)quinoline Derivatives

- The absence of a methyl group may reduce steric hindrance, favoring receptor interaction.

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

- Structure: Features a 6-methoxy and 2-methyl substitution (C₁₅H₂₀ClN₃O).

7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

- Anti-inflammatory Activity : A 7-chloro derivative exhibited significant inhibition of nitric oxide production (anti-inflammatory) and analgesic effects in murine models .

- VEGFR-II Inhibition : A 7-chloro analog (compound5) demonstrated cytotoxicity against HeLa cells (IC₅₀ = 10.7 μM ), highlighting the role of chloro substituents in kinase inhibition .

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

- Structural Variation : Replaces piperazine with piperidine and pyrrolidine , reducing basicity and altering hydrogen-bonding capacity. This compound is used in material science and drug discovery .

Impact of Substituents on Activity

- Chloro Substituents (7-position) : Enhance electron-withdrawing effects, improving receptor binding in anti-inflammatory and kinase inhibition applications .

- Methoxy Substituents (6-position) : Increase solubility but may reduce membrane permeability due to polarity .

- Methyl Groups (2- or 4-position) : Improve metabolic stability and lipophilicity, as seen in the target compound .

生物活性

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a quinoline derivative with notable pharmacological properties. Quinoline compounds have been extensively studied for their biological activities, including antimicrobial, anticancer, and antiparasitic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a quinoline core substituted with a piperazine group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Chemical Formula: CHClN

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example, research demonstrated that this compound exhibits significant cytotoxic effects against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC) values were reported as follows:

| Cell Line | IC (µg/mL) |

|---|---|

| HepG2 | 3.3 |

| HCT-116 | 23 |

| MCF-7 | 3.1 |

| A549 | 9.96 |

The mechanism of action involves the up-regulation of apoptotic proteins such as caspase-3 and tumor suppressor protein P53, leading to increased apoptosis in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, its efficacy was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been explored, particularly against Plasmodium falciparum, the causative agent of malaria. Preliminary assays indicated that it inhibits the growth of this parasite, although further studies are needed to quantify its effectiveness and elucidate the mechanism involved .

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines over different exposure durations (24, 48, and 72 hours). The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its use in therapeutic applications against infections .

常见问题

Q. What are the optimal synthetic routes for 4-methyl-2-(piperazin-1-yl)quinoline hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a halogenated quinoline precursor (e.g., 4-chloro-2-methylquinoline) and piperazine. Key optimization steps include:

- Temperature control : Reactions are often conducted under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C .

- Catalyst use : Base catalysts like KCO enhance piperazine nucleophilicity .

- Purification : Column chromatography with silica gel (eluent: CHCl/MeOH gradient) or recrystallization from 2-propanol removes impurities (e.g., residual dichloroquinoline byproducts) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions in asymmetric units) and confirms the piperazine-quinoline linkage .

- NMR : H NMR (DMSO-d) reveals piperazine protons at δ 2.5–3.5 ppm and quinoline aromatic protons at δ 7.5–8.5 ppm. C NMR confirms methyl and piperazine carbons .

- Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z ~258 for the free base) .

Q. How can in vitro anti-inflammatory or analgesic activity of this compound be evaluated?

Methodological Answer:

- Nitric oxide (NO) inhibition assay : Use LPS-stimulated RAW 264.7 macrophages to measure NO suppression via Griess reagent .

- Cyclooxygenase (COX) inhibition : Compare IC values against COX-1/COX-2 isoforms using fluorometric kits .

- Peripheral analgesic models : Tail-flick or acetic acid-induced writhing tests in rodents .

Advanced Research Questions

Q. How can impurities in the synthesized compound be profiled and mitigated, especially during scale-up?

Methodological Answer:

- HPLC-MS : Quantify impurities like 4,5-dichloroquinoline (common in halogenated precursors) using a C18 column and gradient elution (ACN/HO + 0.1% TFA) .

- Recrystallization optimization : 2-propanol selectively crystallizes the target compound while leaving impurities in the mother liquor .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis to detect intermediate byproducts .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- Bioavailability studies : Measure plasma concentration via LC-MS/MS after oral/intravenous administration to assess absorption limitations .

- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation and UPLC-QTOF-MS .

- Dose-response recalibration : Adjust in vitro IC values based on protein binding (e.g., using equilibrium dialysis) .

Q. How can the compound’s mechanism of action be elucidated, particularly its interaction with biological targets?

Methodological Answer:

- Receptor binding assays : Radioligand competition studies (e.g., H-labeled ligands for serotonin or dopamine receptors) .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like 5-HT or NMDA receptors .

- Knockout models : Evaluate activity in receptor-knockout mice or CRISPR-edited cell lines to confirm target specificity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Matrix effects : Use stable isotope-labeled internal standards (e.g., deuterated analogs) to normalize LC-MS/MS data .

- Low sensitivity : Derivatize the compound with dansyl chloride to enhance fluorescence detection .

- Chromatographic interference : Employ hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites .

Q. How can derivatization strategies expand the compound’s research applications?

Methodological Answer:

- Functionalization : Introduce substituents (e.g., fluorophores or biotin tags) via reductive amination or click chemistry for imaging or target pulldown studies .

- Prodrug design : Synthesize ester or phosphate derivatives to improve water solubility and oral bioavailability .

- SAR studies : Modify the quinoline methyl group or piperazine ring to explore effects on receptor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。